molecular formula C13H17N7O4 B4323187 N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE

N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE

Cat. No.: B4323187
M. Wt: 335.32 g/mol
InChI Key: WFNPOQUPUCEDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic conditions . The final step involves the coupling of the triazole and oxadiazole intermediates with morpholine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to minimize environmental impact.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE is unique due to its combination of triazole, oxadiazole, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

IUPAC Name

N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O4/c1-8-11(9(2)21)15-18-20(8)13-12(16-24-17-13)14-10(22)7-19-3-5-23-6-4-19/h3-7H2,1-2H3,(H,14,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNPOQUPUCEDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2NC(=O)CN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE
Reactant of Route 4
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE

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